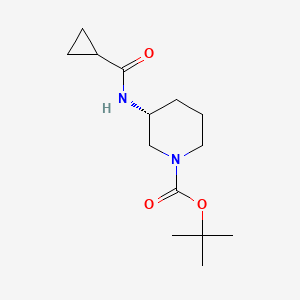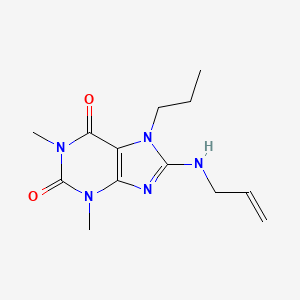
8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and steps involved in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Spectral Characteristics and Sensor Ability
Research by Staneva, Angelova, and Grabchev (2020) introduced a novel compound related to 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, exploring its spectral characteristics and sensor abilities. The study synthesized a new 1,8-naphthalimide derivative and its copolymer with styrene, analyzing their photophysical properties and sensor abilities towards metal ions and pH changes. This research could pave the way for developing new sensors and materials with specific fluorescence responses to environmental changes Staneva, Angelova, & Grabchev, 2020.
Pharmacological Evaluation
Chłoń-Rzepa et al. (2013) focused on derivatives of purine-2,6-dione, including 8-aminoalkyl derivatives with various substituents, to explore their affinity and potential psychotropic activity towards serotonin receptors. This research could contribute to the development of new therapeutic agents for mental health disorders by modifying the purine core to enhance receptor affinity and selectivity Chłoń-Rzepa et al., 2013.
Unusual Reaction Studies
The unusual reactions of 8-bromo-substituted purine diones were explored by Khaliullin and Shabalina (2020), shedding light on the reactivity of such compounds under specific conditions. These findings are crucial for understanding the chemical behavior of purine derivatives, which could have implications for synthesizing novel compounds with unique properties Khaliullin & Shabalina, 2020.
Synthesis of Novel Compounds
Hesek and Rybár (1994) reported on the synthesis of new thiadiazepino-purine ring systems, highlighting the versatility of purine derivatives in forming complex heterocyclic compounds. This research contributes to the expanding library of purine-based compounds with potential applications in drug development and material science Hesek & Rybár, 1994.
Crystal Structure and Molecular Interactions
Shukla et al. (2020) conducted a quantitative analysis of intermolecular interactions in a related xanthine derivative, providing insights into the crystal packing and potential material design applications. Understanding these interactions is fundamental for designing new compounds with desired physical and chemical properties Shukla, Bandopadhyay, Sathe, & Chopra, 2020.
Wirkmechanismus
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other compounds, it’s plausible that oprea1_574399 could bind to its target(s) and modulate their activity, leading to downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-(prop-2-enylamino)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-5-7-14-12-15-10-9(18(12)8-6-2)11(19)17(4)13(20)16(10)3/h5H,1,6-8H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFSTQPYFKLWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)
![2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide](/img/structure/B2784054.png)


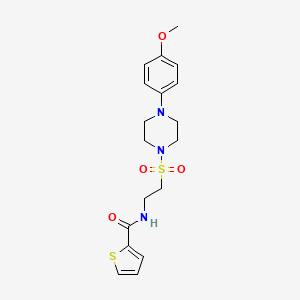
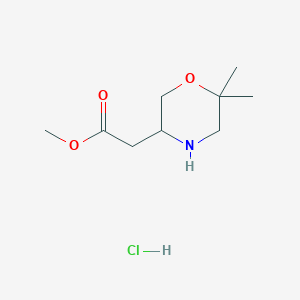
![1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2784062.png)
![methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2784065.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2784068.png)
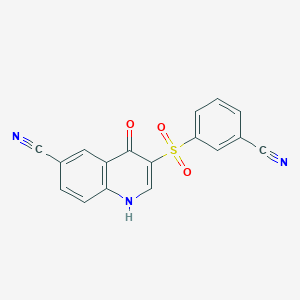
![6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2784070.png)
![2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2784072.png)
